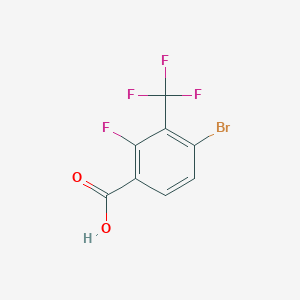

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLNXVHMVADJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-96-1 | |

| Record name | 4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of 4-bromo-2-fluorobenzoic acid with a trifluoromethyl boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the acid group.

Solvents: Dimethylformamide and other polar aprotic solvents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid serves as a versatile intermediate in organic synthesis. Its bromine and fluorine substituents facilitate various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group enhances the reactivity of the aromatic ring.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Amino derivatives |

| Electrophilic Aromatic Substitution | Substitution on the aromatic ring | Fluorinated benzoic acid derivatives |

| Oxidation | Conversion of hydroxyl groups to carbonyls | 6-bromo-2-fluoro-3-oxobenzotrifluoride |

| Reduction | Reduction of halogens to hydrogen | Reduced derivatives |

The compound has been investigated for its biological properties, particularly in medicinal chemistry. Studies indicate potential applications in:

- Antimicrobial Activity: Research shows that halogenated benzoic acids exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various halogenated benzoic acids on human cancer cell lines. The results indicated that this compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Urease Inhibition

Urease inhibitors are crucial in treating conditions like urease-related infections and certain types of kidney stones. Preliminary studies have identified this compound as a lead compound for developing new urease inhibitors.

Case Study: Urease Inhibition Research

Research conducted on various phenolic compounds highlighted that derivatives containing trifluoromethyl groups exhibited promising inhibitory effects against urease activity. This positions this compound as a candidate for further development in this area.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for:

- Production of Specialty Chemicals: Its unique properties contribute to the formulation of chemicals with high thermal stability and resistance to degradation.

- Pharmaceutical Development: It acts as a precursor in synthesizing drug candidates targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism involves interactions with biological targets, although specific pathways and targets can vary depending on the compound it is incorporated into .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The compound’s reactivity and physicochemical properties are heavily influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | C₈H₃BrF₄O₂ | Br (4), F (2), CF₃ (3) | 291.01 | Not Provided | Adjacent F and CF₃ enhance acidity |

| 4-Bromo-2-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | Br (4), CF₃ (2) | 269.02 | 320-31-0 | CF₃ at position 2; no F |

| 3-Bromo-4-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | Br (3), CF₃ (4) | 269.02 | 581813-17-4 | CF₃ and Br at meta positions |

| 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid | C₈H₃BrF₄O₃ | Br (4), F (2), OCF₃ (3) | 303.01 | 1419075-83-4 | OCF₃ instead of CF₃; higher polarity |

Key Observations:

Acidity : The target compound’s acidity is amplified by the combined electron-withdrawing effects of F (position 2) and CF₃ (position 3). This makes it more acidic than analogs lacking fluorine, such as 4-bromo-2-(trifluoromethyl)benzoic acid .

Synthetic Utility : Bromine at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with analogs like 3-bromo-4-(trifluoromethyl)benzoic acid .

Physicochemical Properties

- Melting Points : Brominated benzoic acids typically exhibit high melting points (>150°C) due to strong intermolecular interactions. For example, 5-bromo-2-chlorobenzoic acid (98% purity) melts at ~200°C .

- Solubility : The trifluoromethyl group reduces water solubility but enhances lipid solubility, which is critical in drug design. The addition of fluorine may further modulate solubility .

Research Findings and Data Gaps

Synthetic Routes: The target compound’s synthesis likely involves halogenation and trifluoromethylation steps, similar to methods used for 4-bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid (e.g., oxidation with H₂O₂/NaOH) .

Biological Activity: No direct data exists for the target compound, but analogs with -CF₃ groups show promise as enzyme inhibitors. For example, 2-bromo-5-(trifluoromethyl)benzoic acid (CAS 1483-56-3) is explored in kinase inhibition studies .

Biological Activity

4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (C₈H₃BrF₄O₂) is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a benzoic acid framework. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Weight : Approximately 287.01 g/mol

- Functional Groups : Carboxylic acid, trifluoromethyl, bromo, and fluoro substituents

These halogen substitutions enhance the compound's reactivity and potential applications.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The presence of bromine and fluorine enhances the compound's ability to form strong interactions with target molecules such as enzymes and receptors.

Key Mechanisms Include :

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist at GPCRs, influencing intracellular signaling pathways such as cyclic AMP (cAMP) and phosphatidylinositol pathways, which are critical in neurotransmission and immune responses.

- Enzyme Modulation : The compound's halogen groups may facilitate binding interactions that modulate enzyme activity, potentially affecting metabolic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of drug discovery for antibiotic development.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that similar compounds with trifluoromethyl groups can enhance the potency of drugs targeting cancer cells by improving their bioavailability and metabolic stability .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound in antibiotic development.

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed enhanced cytotoxicity against cancer cell lines compared to non-fluorinated analogs. This enhancement is attributed to improved interactions with cellular targets due to the presence of fluorine atoms.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, and how do substituent positions influence reaction yields?

Methodological Answer: Synthesis typically involves halogenation and fluorination of a benzoic acid precursor. For example:

- Step 1: Bromination of 2-fluoro-3-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

- Step 2: Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.

Substituent positions significantly affect reactivity: Electron-withdrawing groups (e.g., -CF₃) at the 3-position enhance bromination regioselectivity but may reduce overall yield due to steric hindrance .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

- X-ray crystallography: Use SHELX software for single-crystal refinement to resolve Br/F/CF₃ positions .

- Spectroscopy:

Advanced Research Questions

Q. What mechanistic insights govern its use in cross-coupling reactions (e.g., Suzuki-Miyaura), and how do competing substituents affect catalytic efficiency?

Methodological Answer:

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

Methodological Answer:

- Case Study: Anomalous splitting in aromatic protons may arise from dynamic effects (e.g., restricted rotation due to -CF₃).

- Solutions:

Q. What strategies are employed to study its biological activity (e.g., enzyme modulation) given structural similarities to known bioactive analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare with derivatives like 4-Bromo-2,5-difluorobenzoic acid, which modulates dopamine neurotransmission .

- Assay Design:

- In vitro: Use fluorescence polarization assays with purified enzymes (e.g., kinases) to measure IC₅₀.

- Control experiments: Test against 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid () to isolate CF₃-specific effects .

Q. How can computational modeling predict its reactivity in novel reaction environments (e.g., ionic liquids)?

Methodological Answer:

- Software Tools: Use Gaussian 16 for transition-state optimization or COSMO-RS for solvation modeling in ionic liquids .

- Key Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.